molecular formula C23H24ClFN4OS B2477542 N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1189864-50-3

N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2477542
CAS No.: 1189864-50-3
M. Wt: 458.98
InChI Key: VZMWUEYAPPLSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE” is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenyl group, a fluorinated phenyl group, and a triazaspirodecadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE” typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of a fluorophenyl group through a substitution reaction. The triazaspirodecadiene moiety is then incorporated through a series of cyclization and condensation reactions. The final step involves the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.

    Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, “N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE” may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE” would depend on its specific application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE” include other triazaspirodecadiene derivatives and compounds with chlorinated or fluorinated phenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, such as the triazaspirodecadiene moiety and the presence of both chlorinated and fluorinated phenyl groups. These features may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4OS/c1-15-18(24)4-3-5-19(15)26-20(30)14-31-22-21(16-6-8-17(25)9-7-16)27-23(28-22)10-12-29(2)13-11-23/h3-9H,10-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMWUEYAPPLSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.